Regioisomeric Impact on Reactivity: 3-Thiophenyl vs. 2-Thiophenyl in MSK1 Inhibitor Potency
In a series of covalent MSK1 inhibitors, the regioisomeric position of the thiophene ring on a related pyrimidine scaffold profoundly impacts biochemical potency. A derivative incorporating a thiophen-3-yl moiety (as a structural analog to the core of 2-Chloro-4-(thiophen-3-yl)pyrimidine) demonstrated an MSK1 pIC50 of 6.2. In direct comparison, the corresponding thiophen-2-yl regioisomer exhibited a significantly lower pIC50 of 5.2, representing a 10-fold difference in potency [1]. This highlights the critical nature of the 3-thiophenyl substitution for achieving optimal target engagement in this chemotype.
| Evidence Dimension | MSK1 Kinase Inhibition Potency (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 6.2 (for a derivative containing a thiophen-3-yl moiety) |
| Comparator Or Baseline | Thiophen-2-yl analog: pIC50 = 5.2 |
| Quantified Difference | 10-fold increase in potency for the 3-thiophenyl regioisomer |
| Conditions | In vitro biochemical kinase inhibition assay against the C-terminal kinase domain (CTKD) of MSK1 |
Why This Matters
The 10-fold potency advantage of the 3-thiophenyl regioisomer underscores the non-interchangeable nature of regioisomeric starting materials in structure-activity campaigns.
- [1] Pogány, T., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1099–1108. View Source
